molecular formula C21H26O3 B6339599 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester CAS No. 1171923-78-6

2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester

Cat. No. B6339599
CAS RN: 1171923-78-6
M. Wt: 326.4 g/mol
InChI Key: OAHLHBLDCRFWNU-UHFFFAOYSA-N
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Description

The compound “2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group. They are widely distributed in nature and are commonly found in a variety of essential oils, fruits and plants .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an ester functional group, a methoxy group and a phenyl group with two methyl substituents .


Chemical Reactions Analysis

Esters can undergo a number of reactions, the most common of which is hydrolysis, especially saponification. In addition to these reactions, esters can participate in a variety of other reactions, such as reductions, transesterification, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have a pleasant smell. The larger the molecule, the higher its boiling and melting point .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura (SM) cross-coupling reactions , which are pivotal in forming carbon-carbon bonds. The presence of the benzoic acid ethyl ester moiety allows for the introduction of a boron reagent, facilitating the coupling under mild conditions. This application is particularly valuable in pharmaceutical synthesis, where complex molecules require precise and functional group-tolerant conditions .

Benzylic Functionalization

The benzylic position of this compound is amenable to various chemical transformations, including free radical bromination and nucleophilic substitution . These reactions are essential for modifying the compound to create intermediates for further synthesis, such as in the production of advanced materials or bioactive molecules .

Synthesis of Imidazoles

Imidazoles are a class of heterocycles with significant applications ranging from pharmaceuticals to agrochemicals. The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, contributing to the diversity of functional molecules available for various applications .

Atom Transfer Radical Polymerization (ATRP)

In polymer chemistry, this compound can act as an initiator for atom transfer radical polymerization (ATRP) . ATRP is a method to make well-defined polymers with controlled molecular weights and structures, which is crucial for creating new materials with specific properties .

Synthesis of Indole Derivatives

Indole derivatives are prevalent in natural products and pharmaceuticals. The compound can be transformed into benzylic alcohol intermediates, which are key in synthesizing indole derivatives. These processes are important for developing new drugs and understanding biological pathways .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely participates in the biochemical pathways associated with SM cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

Similar compounds have been used in organic synthesis , suggesting that they may have suitable properties for absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is used.

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions . This could potentially lead to the synthesis of new organic compounds.

Action Environment

The action of this compound is likely influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst . Additionally, the stability of the compound may be influenced by factors such as pH and the presence of other chemicals in the environment.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, esters are considered less harmful than their parent carboxylic acids, but they should still be handled with care .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as its use in the production of pharmaceuticals, fragrances, or polymers . Further studies could also explore its synthesis and reactions in more detail.

properties

IUPAC Name

ethyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-5-24-21(22)20-17(9-7-11-19(20)23-4)8-6-10-18-14-15(2)12-13-16(18)3/h7,9,11-14H,5-6,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHLHBLDCRFWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CCCC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester

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